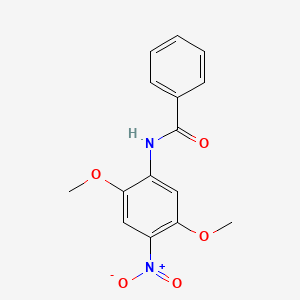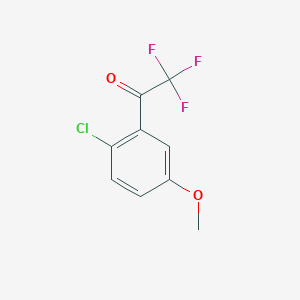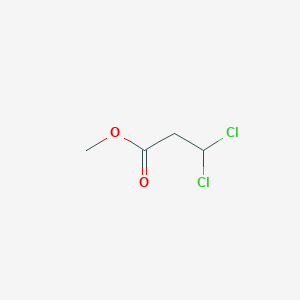
Methyl 3,3-dichloropropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,3-dichloropropanoate is an organic compound with the molecular formula C4H6Cl2O2. It is a methyl ester derivative of 3,3-dichloropropanoic acid. This compound is known for its use in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3,3-dichloropropanoate can be synthesized through the esterification of 3,3-dichloropropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,3-dichloropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester group can be hydrolyzed to produce 3,3-dichloropropanoic acid and methanol in the presence of a strong acid or base.
Reduction: The compound can be reduced to form 3,3-dichloropropanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, thiols
Catalysts: Sulfuric acid, hydrochloric acid
Reducing Agents: Lithium aluminum hydride
Major Products Formed
3,3-Dichloropropanoic acid: Formed through hydrolysis
3,3-Dichloropropanol: Formed through reduction
Substituted derivatives: Formed through nucleophilic substitution
Applications De Recherche Scientifique
Methyl 3,3-dichloropropanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 3,3-dichloropropanoate involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atoms in the compound are highly reactive and can be replaced by other nucleophiles, resulting in the formation of new chemical bonds. This reactivity makes it a valuable compound in various chemical synthesis processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,3-dichloropropanoate
- Methyl 3,3-dichloropropenoate
- Ethyl 3,3-dichloropropanoate
Uniqueness
Methyl 3,3-dichloropropanoate is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms on the same carbon atom makes it highly reactive towards nucleophiles, allowing for a wide range of chemical transformations. This distinguishes it from other similar compounds that may have different substitution patterns or reactivity profiles.
Propriétés
Numéro CAS |
817-77-6 |
|---|---|
Formule moléculaire |
C4H6Cl2O2 |
Poids moléculaire |
156.99 g/mol |
Nom IUPAC |
methyl 3,3-dichloropropanoate |
InChI |
InChI=1S/C4H6Cl2O2/c1-8-4(7)2-3(5)6/h3H,2H2,1H3 |
Clé InChI |
WGVLOKHINHKFDO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)
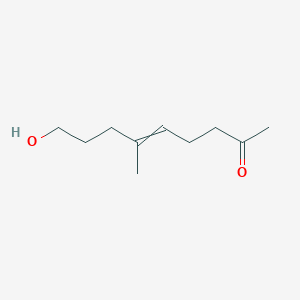

![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
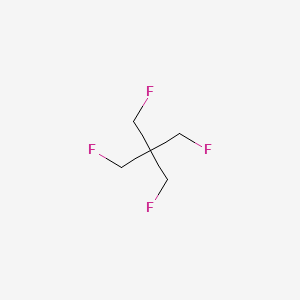
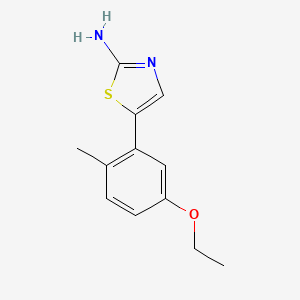
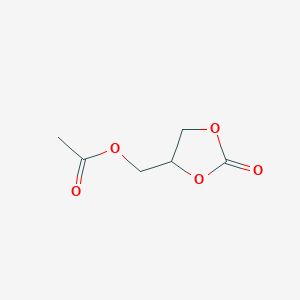
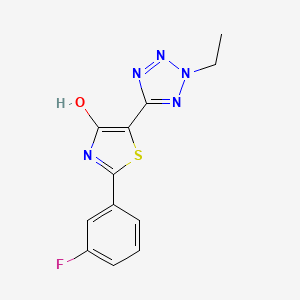

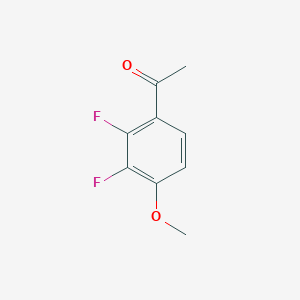
![N-[(E)-[(2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butylidene]amino]-2,4-dinitroaniline](/img/structure/B14760962.png)
